molecular formula C4H6NiO4 B1203099 Nickel acetate CAS No. 373-02-4

Nickel acetate

Cat. No.: B1203099
CAS No.: 373-02-4
M. Wt: 176.78 g/mol
InChI Key: AIYYMMQIMJOTBM-UHFFFAOYSA-L
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Description

Nickel acetate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·xH₂O, where x can be 0, 2, or 4. The most common form is the tetrahydrate, Ni(CH₃CO₂)₂·4H₂O, which appears as mint-green crystals. This compound is widely used in various industrial applications, including electroplating and as a mordant in textile dyeing .

Preparation Methods

Nickel acetate can be synthesized through several methods:

Chemical Reactions Analysis

Nickel acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nickel oxide (NiO).

    Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: In aqueous solutions, this compound can undergo ligand exchange reactions, where the acetate ligands are replaced by other ligands such as chloride or sulfate ions.

Common reagents and conditions for these reactions include acetic acid, hydrogen gas, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nickel acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nickel acetate involves its ability to coordinate with various ligands. In its most common form, the tetrahydrate, this compound forms an octahedral structure with the central nickel ion coordinated by four water molecules and two acetate ligands . This coordination allows this compound to participate in various chemical reactions, including catalysis and ligand exchange.

Comparison with Similar Compounds

Nickel acetate can be compared with other nickel salts such as nickel chloride and nickel sulfate:

    Nickel Chloride (NiCl₂): Unlike this compound, nickel chloride is highly soluble in water and is commonly used in electroplating and as a catalyst in organic synthesis.

    Nickel Sulfate (NiSO₄): Nickel sulfate is another widely used nickel salt, particularly in electroplating and battery production. It is more stable and less hygroscopic compared to this compound.

This compound is unique due to its specific coordination properties and its use in the synthesis of nickel-based nanomaterials .

Similar Compounds

  • Nickel chloride (NiCl₂)
  • Nickel sulfate (NiSO₄)
  • Nickel nitrate (Ni(NO₃)₂)

This compound stands out due to its versatility in various applications, particularly in the synthesis of advanced materials and its role in catalysis.

Properties

IUPAC Name

nickel(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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InChI Key

AIYYMMQIMJOTBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NiO4
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DSSTOX Substance ID

DTXSID7020926
Record name Nickel(II) acetate
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Molecular Weight

176.78 g/mol
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Physical Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB]
Record name NICKEL ACETATE
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Record name Acetic acid, nickel(2+) salt (2:1)
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Boiling Point

16.6 °C
Record name NICKEL ACETATE
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Solubility

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F
Record name NICKEL ACETATE
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/
Record name NICKEL ACETATE
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Color/Form

GREEN PRISMS, Green monoclinic crystals

CAS No.

373-02-4, 14998-37-9
Record name NICKEL ACETATE
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Synthesis routes and methods I

Procedure details

1-(Tetrahydropyran-2-yloxy)-4-decyne (15) (0.5 g, 2.1 mmol), prepared according to Example 13, was hydrogenated in ethanol (20 ml) over P2-Ni, formed from nickel acetate (75 mg) deactivated with ethylenediamine (0.2 ml) for 4 hr. After chromatography on silica gel, the product (16) (0.43 g) was obtained in 85% yield. GC (Rt): starting material 15, 22.18 min, 0.4%; desired product 16 21.59 min, 97.9%; the 4E isomer of 16, 21.75 min, 1.7%. 1H NMR (200 MHz ) δ: 5.37 (m, 2H, CH=CH-4, 5), 4.58 (m, 1H, CH-2'), 3.60 (m, 4H, CH2 -1, 6'); 2.12 (M, 2H, CH2 -6); 2.04 (m, 2H, CH2 -3); 1.16 (tt, 2H, J=6.8, 6.8, 7.0, 7.0 Hz, CH2 -2), 1.4-1.9 (m, 6H, CH2 -3', 4', 5'), 1.29 (m, 6H, CH2 -7, 8, 9); 0.88 (t, 3H, J=7.0 Hz, CH3). IR (CCl4, cm-1) 3007, 1653, 1201, 1138, 1120 1034. MS [FAB, m/z(%)] 239 (M+ -1), 85 (100).
Name
1-(Tetrahydropyran-2-yloxy)-4-decyne
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add nickel (II) acetate tetrahydrate (24.8 gms. 10 mmol) to a stirred solution of kanamycin A (9.7 gms., 20 mmol) in dimethylsulfoxide (400 ml.). Stir at room temperature for 30 minutes, then to the resulting nickel (II) salt complex thereby formed add N-benzyloxycarbonyloxyphthalimide (13.0-15.6 gms., 44-52.6 mmol) in dimethylsulfoxide (70 ml.) over a 10 minute period. Stir at room temperature for one hour, then pour the reaction mixture into ether (2500 ml.) and shake one minute. Allow the oil to settle and decant the supernatant dimethylsulfoxide ether. Repeat this procedure two more times using 1500 ml. and 1000 ml., respectively, of ether. Dissolve the resultant gummy residue in methanol (1000 ml.) and concentrated ammonium hydroxide (50 ml.). Bubble hydrogen sulfide through the solution and separate the resultant precipitate of nickel (II) sulfide through a pad of Celite and wash the residue with methanol. Stir the combined filtrate and methanol wash with Amberlite IRA-401S (OH⃝) ion exchange resin (300 gms.), filter off the resin and evaporate the filtrate in vacuo. Triturate the resultant gummy residue with a 50:50 mixture of acetonitrile:ether and filter the resultant white solid to obtain 3,6'-di-N-benzyloxycarbonylkanamycin A; yield 12.5 gms. (83.5% theory); [α]D26 +78° (c, 4.84 in 50% aqueous methanol). Analysis Calculated for: C34H48O15N4.H2O; C, 56.2; H, 6.75; N, 6.94%. Found: C, 51.02; H, 6.26; N, 6.85%. E. Treat each of the following aminoglycosides with a mixture of cupric acetate hydrate and nickel (II) acetate tetrahydrate or with cobalt (II) acetate tetrahydrate or with cadmium (II) acetate dihydrate according to the procedures of Examples 11A through 11D, respectively.
Name
nickel (II) acetate tetrahydrate
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
kanamycin A
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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